4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether
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Overview
Description
4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether is a complex organic compound with the molecular formula C20H20Cl2N2O2 . This compound is part of a class of chemicals known for their unique structural features, which include a pyrazolo[1,5-c][1,3]benzoxazine core. The presence of chlorine atoms and isopropyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether typically involves multi-step organic reactions. The starting materials often include substituted anilines and chlorinated pyrazoles. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as chlorination, cyclization, and etherification, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .
Scientific Research Applications
4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether
- 4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether
- 2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-7-yl methyl ether
Uniqueness
The uniqueness of 4-(7,9-Dichloro-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and isopropyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
CAS No. |
303061-45-2 |
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Molecular Formula |
C20H20Cl2N2O2 |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
7,9-dichloro-2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-11(2)20-24-18(15-8-13(21)9-16(22)19(15)26-20)10-17(23-24)12-4-6-14(25-3)7-5-12/h4-9,11,18,20H,10H2,1-3H3 |
InChI Key |
UFJAMOGBSPXGRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=C(O1)C(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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